molecular formula C12H7FO3S B6399402 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% CAS No. 1261995-76-9

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%

Cat. No. B6399402
CAS RN: 1261995-76-9
M. Wt: 250.25 g/mol
InChI Key: CXXKIPPEYSITMT-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% (FTFB) is an organosulfur compound containing a sulfur-carbon double bond. It is a white crystalline solid that is soluble in both polar and nonpolar solvents. FTFB is an important intermediate for the synthesis of various organic compounds and has been used in scientific research applications such as in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Scientific Research Applications

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of organic compounds such as amides, esters, and thiols. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in the synthesis of novel sulfur-containing heterocycles.

Mechanism of Action

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is a versatile reagent that can be used in a variety of synthetic reactions. It reacts with various nucleophiles such as amines, alcohols, and thiols to form new C-S bonds. It can also react with electrophiles such as aldehydes and ketones to form new C-C bonds. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% can be used in the synthesis of heterocycles such as thiophenes and thiazoles.
Biochemical and Physiological Effects
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, but its biochemical and physiological effects are not yet fully understood. It is known to be a weak acid, but its exact pKa is unknown. It is also known to be a weak base, but its exact pKb is unknown. Additionally, it is not known if 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has any direct or indirect effects on the human body.

Advantages and Limitations for Lab Experiments

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is a versatile reagent that can be used in a variety of synthetic reactions. Its main advantage is its high yield of approximately 95%. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is relatively inexpensive and readily available. Its main limitation is its lack of solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has many potential applications in scientific research. One potential application is in the synthesis of novel sulfur-containing heterocycles. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% could be used in the synthesis of polymers, pharmaceuticals, and agrochemicals. Additionally, further research could be done to determine the biochemical and physiological effects of 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%. Finally, research could be done to develop new methods for synthesizing 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%.

Synthesis Methods

3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% can be synthesized through two main methods: direct alkylation and the Williamson synthesis. The direct alkylation method involves the reaction of a thiophene derivative with a halobenzoic acid in the presence of a base. The Williamson synthesis involves the reaction of a thiophene derivative with an alkyl halide in the presence of a base. Both methods produce 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% in yields of approximately 95%.

properties

IUPAC Name

3-fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-9-4-7(3-8(5-9)12(15)16)11-2-1-10(6-14)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXKIPPEYSITMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689507
Record name 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261995-76-9
Record name 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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